Cas no 2137637-51-3 (Butanamide, N-(2-amino-1,1-dimethylethyl)-4-chloro-)

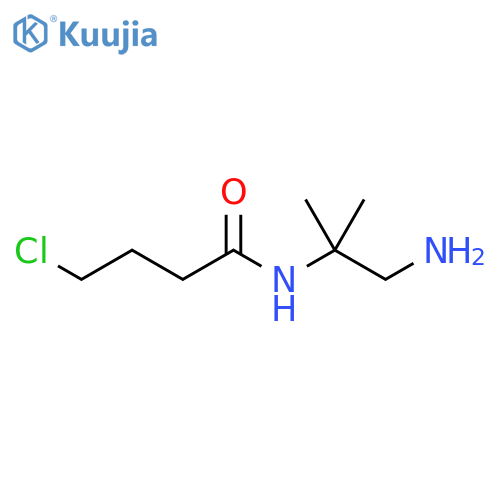

2137637-51-3 structure

商品名:Butanamide, N-(2-amino-1,1-dimethylethyl)-4-chloro-

CAS番号:2137637-51-3

MF:C8H17ClN2O

メガワット:192.686381101608

CID:5259150

Butanamide, N-(2-amino-1,1-dimethylethyl)-4-chloro- 化学的及び物理的性質

名前と識別子

-

- Butanamide, N-(2-amino-1,1-dimethylethyl)-4-chloro-

-

- インチ: 1S/C8H17ClN2O/c1-8(2,6-10)11-7(12)4-3-5-9/h3-6,10H2,1-2H3,(H,11,12)

- InChIKey: AICCWVIMWBVBEI-UHFFFAOYSA-N

- ほほえんだ: C(NC(C)(C)CN)(=O)CCCCl

Butanamide, N-(2-amino-1,1-dimethylethyl)-4-chloro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-377884-1.0g |

N-(1-amino-2-methylpropan-2-yl)-4-chlorobutanamide |

2137637-51-3 | 95.0% | 1.0g |

$1543.0 | 2025-03-16 | |

| Enamine | EN300-377884-2.5g |

N-(1-amino-2-methylpropan-2-yl)-4-chlorobutanamide |

2137637-51-3 | 95.0% | 2.5g |

$3025.0 | 2025-03-16 | |

| Enamine | EN300-377884-10.0g |

N-(1-amino-2-methylpropan-2-yl)-4-chlorobutanamide |

2137637-51-3 | 95.0% | 10.0g |

$6635.0 | 2025-03-16 | |

| Enamine | EN300-377884-0.25g |

N-(1-amino-2-methylpropan-2-yl)-4-chlorobutanamide |

2137637-51-3 | 95.0% | 0.25g |

$1420.0 | 2025-03-16 | |

| Enamine | EN300-377884-0.5g |

N-(1-amino-2-methylpropan-2-yl)-4-chlorobutanamide |

2137637-51-3 | 95.0% | 0.5g |

$1482.0 | 2025-03-16 | |

| Enamine | EN300-377884-0.1g |

N-(1-amino-2-methylpropan-2-yl)-4-chlorobutanamide |

2137637-51-3 | 95.0% | 0.1g |

$1357.0 | 2025-03-16 | |

| Enamine | EN300-377884-0.05g |

N-(1-amino-2-methylpropan-2-yl)-4-chlorobutanamide |

2137637-51-3 | 95.0% | 0.05g |

$1296.0 | 2025-03-16 | |

| Enamine | EN300-377884-5.0g |

N-(1-amino-2-methylpropan-2-yl)-4-chlorobutanamide |

2137637-51-3 | 95.0% | 5.0g |

$4475.0 | 2025-03-16 |

Butanamide, N-(2-amino-1,1-dimethylethyl)-4-chloro- 関連文献

-

Nurcan Bicer,Emel Yildiz,Arash Alizadeh Yegani,Fazilet Aksu New J. Chem., 2018,42, 8098-8104

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

2137637-51-3 (Butanamide, N-(2-amino-1,1-dimethylethyl)-4-chloro-) 関連製品

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬